molecular formula C11H14FNS B13288467 N-(2-fluoro-4-methylphenyl)thiolan-3-amine

N-(2-fluoro-4-methylphenyl)thiolan-3-amine

Cat. No.: B13288467
M. Wt: 211.30 g/mol
InChI Key: LYNWQJXPWMUBNR-UHFFFAOYSA-N
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Description

N-(2-fluoro-4-methylphenyl)thiolan-3-amine: is a chemical compound with the molecular formula C₁₁H₁₄FNS It is characterized by the presence of a thiolane ring substituted with a 2-fluoro-4-methylphenyl group and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-methylphenyl)thiolan-3-amine typically involves the following steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through a cyclization reaction involving a suitable diene and a thiol compound under acidic or basic conditions.

    Introduction of the 2-Fluoro-4-Methylphenyl Group: The 2-fluoro-4-methylphenyl group can be introduced through a nucleophilic aromatic substitution reaction. This involves the reaction of a fluorinated aromatic compound with a nucleophile, such as an amine or thiol.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of continuous flow reactors, advanced catalysts, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: N-(2-fluoro-4-methylphenyl)thiolan-3-amine can undergo oxidation reactions, where the thiolane ring is oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form various reduced derivatives, depending on the specific reducing agents and conditions used.

    Substitution: this compound can undergo substitution reactions, where the fluorine atom or the amine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions under appropriate conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced derivatives of the thiolane ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: N-(2-fluoro-4-methylphenyl)thiolan-3-amine is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions of thiolane-containing molecules with biological targets. It can also be used in the development of new biochemical assays.

Medicine: this compound has potential applications in medicinal chemistry, particularly in the design of new drugs. Its structural features may allow for the development of compounds with specific biological activities.

Industry: In the industrial sector, this compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-methylphenyl)thiolan-3-amine involves its interaction with specific molecular targets. The thiolane ring and the amine group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The fluorine atom can also influence the compound’s reactivity and binding affinity.

Molecular Targets and Pathways:

    Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.

    Receptors: It can interact with receptors on cell surfaces, modulating their activity.

    Signaling Pathways: The compound may influence various signaling pathways by affecting the activity of key proteins and enzymes.

Comparison with Similar Compounds

  • N-(2-fluorophenyl)thiolan-3-amine
  • N-(4-methylphenyl)thiolan-3-amine
  • N-(2-chloro-4-methylphenyl)thiolan-3-amine

Uniqueness: N-(2-fluoro-4-methylphenyl)thiolan-3-amine is unique due to the presence of both the fluorine atom and the methyl group on the phenyl ring. This combination of substituents can significantly influence the compound’s chemical reactivity, biological activity, and physical properties, making it distinct from other similar compounds.

Properties

Molecular Formula

C11H14FNS

Molecular Weight

211.30 g/mol

IUPAC Name

N-(2-fluoro-4-methylphenyl)thiolan-3-amine

InChI

InChI=1S/C11H14FNS/c1-8-2-3-11(10(12)6-8)13-9-4-5-14-7-9/h2-3,6,9,13H,4-5,7H2,1H3

InChI Key

LYNWQJXPWMUBNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC2CCSC2)F

Origin of Product

United States

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